molecular formula C8H18ClNO B1429020 1-(Oxan-4-yl)propan-2-amine hydrochloride CAS No. 857177-23-2

1-(Oxan-4-yl)propan-2-amine hydrochloride

Cat. No.: B1429020
CAS No.: 857177-23-2
M. Wt: 179.69 g/mol
InChI Key: WRDHCSRNQXUDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, closely related to 1-(Oxan-4-yl)propan-2-amine hydrochloride, was developed using a process safety-driven synthetic strategy. This study focused on the selection of thermally stable compounds and the impact of protecting groups on thermal stability (Likhite et al., 2016).

Corrosion Inhibition

  • Tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, have been synthesized and investigated for their performance in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors by forming protective layers on metal surfaces, highlighting potential industrial applications (Gao, Liang, & Wang, 2007).

Spectroscopic Identification

  • Novel hydrochloride salts of cathinones, structurally similar to this compound, were identified and characterized using spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction. This study enhances the understanding of such compounds in forensic science (Nycz, Paździorek, Małecki, & Szala, 2016).

Anticancer Potential

  • Benzimidazoles bearing oxadiazole nucleus, synthesized starting from similar compounds, showed significant in vitro anticancer activity. This suggests potential medicinal applications for structurally related compounds (Rashid, Husain, & Mishra, 2012).

Pharmaceutical Research

  • PF-04455242, a compound structurally related to this compound, was studied as a novel κ-opioid receptor antagonist. It demonstrated potential in treating depression and addiction disorders, indicating similar compounds could have pharmaceutical applications (Grimwood et al., 2011).

Properties

IUPAC Name

1-(oxan-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDHCSRNQXUDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.